Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt
Description
Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt is a complex organic compound known for its unique chemical properties This compound is part of the xanthylium family, which is characterized by a xanthene core structure
Properties
IUPAC Name |
5-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O3/c1-5-32(6-2)17-9-11-19-23(15-17)36-24-16-18(33(7-3)8-4)10-12-20(24)25(19)21-13-14-22-27(30-31-29-22)26(21)28(34)35/h9-16H,5-8H2,1-4H3,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMITIODZMEPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC4=NN=NC4=C3C(=O)O)C5=C(O2)C=C(C=C5)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132770 | |
| Record name | Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261351-46-6 | |
| Record name | Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of benzotriazol and diethylamino groups through specific reaction conditions. Common reagents used in these reactions include carboxylic acids, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Scientific Research Applications
Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye for various analytical techniques.
Biology: Employed in biological assays to study cellular processes and as a marker for imaging studies.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems and diagnostic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific proteins or nucleic acids, influencing various biochemical processes. The benzotriazol and diethylamino groups play a crucial role in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Xanthene derivatives: Compounds with similar core structures but different functional groups.
Benzotriazol derivatives: Compounds containing the benzotriazol moiety with varying substituents.
Diethylamino compounds: Molecules featuring diethylamino groups attached to different core structures.
Uniqueness
Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt stands out due to its combination of xanthene, benzotriazol, and diethylamino groups
Biological Activity
Xanthylium, 9-(7-carboxy-1H-benzotriazol-6-yl)-3,6-bis(diethylamino)-, inner salt (CAS No. 261351-46-6) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a complex structure that includes a benzotriazole moiety known for its diverse biological properties. The presence of diethylamino groups enhances its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to the benzotriazole group, which is known to interact with various biological targets. Benzotriazoles have been reported to exhibit:
- Antimicrobial Activity : They can inhibit bacterial growth through various mechanisms, including interference with cellular metabolism and structural integrity.
- Antifungal Properties : Some derivatives have shown effectiveness against fungal strains by disrupting cell wall synthesis.
- Antiparasitic Effects : Benzotriazole derivatives have been investigated for their activity against protozoan parasites.
Biological Activity Overview
Research indicates that the compound exhibits significant biological activities across several domains:
Case Studies
- Antimicrobial Evaluation : In a study evaluating various benzotriazole derivatives, the compound demonstrated significant antibacterial activity against both methicillin-resistant and sensitive strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 25 µg/mL, comparable to standard antibiotics like nitrofurantoin .
- Antifungal Activity : A series of tests revealed that the compound exhibited MIC values between 1.6 µg/mL to 25 µg/mL against Candida albicans. The introduction of hydrophobic substituents on the benzotriazole ring was found to enhance antifungal potency significantly .
- Antiparasitic Studies : Research conducted on N-benzenesulfonylbenzotriazole derivatives indicated potent activity against Trypanosoma cruzi, with IC50 values suggesting effectiveness comparable to existing treatments .
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